molecular formula C6H3Cl3O2 B154911 3,4,6-Trichlorocatechol CAS No. 32139-72-3

3,4,6-Trichlorocatechol

Cat. No. B154911
CAS RN: 32139-72-3
M. Wt: 213.4 g/mol
InChI Key: LZHZRJKVYOHNTJ-UHFFFAOYSA-N
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Description

3,4,6-Trichlorocatechol is a chlorinated derivative of catechol, which is not directly discussed in the provided papers. However, related compounds such as 3,4,5-trichloroguaiacol have been synthesized and studied due to their environmental relevance, particularly in the context of chemical pulp bleaching and bioaccumulation in fish .

Synthesis Analysis

The synthesis of 3,4,5-trichloroguaiacol, a compound similar to 3,4,6-trichlorocatechol, has been achieved and is documented in the provided literature. Although the exact synthesis of 3,4,6-trichlorocatechol is not described, the methods used for synthesizing 3,4,5-trichloroguaiacol could potentially be adapted for the synthesis of 3,4,6-trichlorocatechol. The synthesis process involves chlorination reactions that are likely to be similar to those required for 3,4,6-trichlorocatechol .

Molecular Structure Analysis

X-ray structure determination has been utilized to elucidate the structure of 3,4,5-trichloroguaiacol. This technique could similarly be applied to determine the molecular structure of 3,4,6-trichlorocatechol. The structure determination is crucial for understanding the physical and chemical properties of such compounds .

Chemical Reactions Analysis

The provided papers do not directly discuss the chemical reactions of 3,4,6-trichlorocatechol. However, the synthesis paper mentions the use of a hypervalent iodine(III) reagent for chlorination and oxidation reactions, which are relevant to the synthesis and potential reactions of chlorinated catechols . The reaction mechanism suggested for the formation of trichloroguaiacols could offer insights into the types of chemical reactions that 3,4,6-trichlorocatechol may undergo .

Physical and Chemical Properties Analysis

The physical properties such as melting point and chemical shifts in NMR spectroscopy have been reported for 3,4,5-trichloroguaiacol. These properties are indicative of the compound's behavior and stability. While the exact properties of 3,4,6-trichlorocatechol are not provided, one can infer that similar analytical techniques could be used to determine its physical and chemical properties .

Scientific Research Applications

Biodegradation by Bacteria

Pseudomonas sp. strain P51 utilizes 1,2-dichlorobenzene, 1,4-dichlorobenzene, and 1,2,4-trichlorobenzene as carbon and energy sources, converting them into 3,4-dichlorocatechol and 3,4,6-trichlorocatechol through a dioxygenase system and a dehydrogenase. The degradation process ultimately forms chloromaleylacetic acid (van der Meer et al., 1991).

Anaerobic Bacterial Transformation

Anaerobic bacteria consortia demonstrate a capability for transforming chloroveratroles, chloroguaiacols, and chlorocatechols. In these processes, chlorocatechols like 3,4,6-trichlorocatechol undergo dechlorination, forming compounds such as 3,5-dichlorocatechol (Neilson et al., 1987).

Photolytic Conversion and Toxicity

Research indicates that during the photolytic degradation of chlorophenolic substances like 2,4,6-trichlorophenol, products with increased toxic effects are formed, including 3,5-dichlorocatechol (Svenson & Hynning, 1997).

Electrochemical Hydrodechlorination

The electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid shows that intermediates like 3,4,6-trichloropicolinic acid can be formed during the process, providing insights into environmental decontamination methods (Ma et al., 2010).

Impact on Drug Discovery

While not directly related to 3,4,6-trichlorocatechol, the advancements in click chemistry have significant implications for the synthesis and application of complex molecules in drug discovery, potentially relevant for compounds including chlorocatechols (Kolb & Sharpless, 2003).

Safety And Hazards

When handling 3,4,6-Trichlorocatechol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition .

properties

IUPAC Name

3,4,6-trichlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O2/c7-2-1-3(8)5(10)6(11)4(2)9/h1,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHZRJKVYOHNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865622
Record name 3,4,6-Trichlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Trichlorocatechol

CAS RN

32139-72-3
Record name 3,4,6-Trichlorocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32139-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,6-Trichlorocatechol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032139723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,6-Trichlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
T Potrawfke, J Armengaud, RM Wittich - Journal of Bacteriology, 2001 - Am Soc Microbiol
The nucleotide sequence of a 10,528-bp region comprising the chlorocatechol pathway gene cluster tetRtetCDEF of the 1,2,3,4-tetrachlorobenzene via the tetrachlorocatechol-…
Number of citations: 60 journals.asm.org
P Sander, RM Wittich, P Fortnagel… - Applied and …, 1991 - Am Soc Microbiol
Two Pseudomonas sp. strains, capable of growth on chlorinated benzenes as the sole source of carbon and energy, were isolated by selective enrichment from soil samples of an …
Number of citations: 244 journals.asm.org
T Potrawfke, KN Timmis, RM Wittich - Applied and environmental …, 1998 - Am Soc Microbiol
Pseudomonas chlororaphis RW71 mineralized 1,2,3,4-tetrachlorobenzene, a highly recalcitrant pollutant hitherto not known to be degraded by pure cultures, as a sole source of carbon …
Number of citations: 96 journals.asm.org
AH Neilson, AS Allard, C Lindgren… - Applied and …, 1987 - Am Soc Microbiol
Metabolically stable consortia of anaerobic bacteria obtained by enrichment of sediment samples with 3,4,5-trimethoxybenzoate (TMBA), 3,4,5-trihydroxybenzoate (gallate [GA]), or 5-…
Number of citations: 66 journals.asm.org
AS Allard, PÅ Hynning, C Lindgren… - Applied and …, 1991 - Am Soc Microbiol
Metabolically stable anaerobic cultures obtained by enrichment with 5-bromovanillin, 5-chlorovanillin, catechin, and phloroglucinol were used to study dechlorination of chlorocatechols. …
Number of citations: 47 journals.asm.org
JR van der Meer, AR Van Neerven… - Journal of …, 1991 - Am Soc Microbiol
Pseudomonas sp. strain P51 is able to use 1,2-dichlorobenzene, 1,4-dichlorobenzene, and 1,2,4-trichlorobenzene as sole carbon and energy sources. Two gene clusters involved in …
Number of citations: 186 journals.asm.org
S Beil, B Happe, KN Timmis… - European journal of …, 1997 - Wiley Online Library
The bacterium, Burkholderia (previously Pseudomonas) sp. strain PS12, reported earlier to degrade 1,2,4‐trichlorobenzene is shown here to utilize also 1,2,4,5‐tetrachlorobenzene (Cl …
Number of citations: 98 febs.onlinelibrary.wiley.com
AS Allard, PÅ Hynning, M Remberger… - Applied and …, 1994 - Am Soc Microbiol
Bacteria in anaerobic enrichment cultures that dechlorinated a range of chlorocatechols were used to examine the stability of endogenous chlorocatechols in a contaminated sediment …
Number of citations: 31 journals.asm.org
ML Hattula, J Knuutinen - Chemosphere, 1985 - Elsevier
The mutagenicity of 4 chlorinated phenols, 4 chlorinated catechols, 3 chlorinated guaiacols, one chloromethoxyphenol and one wood preservative mixture was studied in a mammalian …
Number of citations: 15 www.sciencedirect.com
U Juhl, JK Blum, W Butte, I Witte - Free radical research …, 1991 - Taylor & Francis
The industrial pollutant 2, 4, 5-trichlorophenol (2, 4, 5-TCP) was metabolized with postmitochondrial liver fraction from Aroclor-1254 induced rats. The generated metabolites induced …
Number of citations: 25 www.tandfonline.com

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